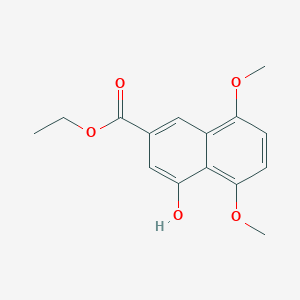2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester
CAS No.: 147589-45-5
Cat. No.: VC18661341
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 147589-45-5 |
|---|---|
| Molecular Formula | C15H16O5 |
| Molecular Weight | 276.28 g/mol |
| IUPAC Name | ethyl 4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C15H16O5/c1-4-20-15(17)9-7-10-12(18-2)5-6-13(19-3)14(10)11(16)8-9/h5-8,16H,4H2,1-3H3 |
| Standard InChI Key | XVQNEMDNKDNWOX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a naphthalene ring system substituted at the 2-, 4-, 5-, and 8-positions. The 2-position is occupied by an ethyl ester group (), while hydroxyl () and methoxy () groups are located at the 4-, 5-, and 8-positions, respectively . This substitution pattern creates a sterically hindered environment that modulates electronic effects and intermolecular interactions.
The SMILES notation precisely encodes its connectivity . Computational models predict a planar naphthalene core with substituents adopting equatorial orientations to minimize steric strain .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 276.28 g/mol | |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 5 (ester, hydroxyl, methoxy) | |
| XLogP3 | ~3.2 (estimated) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-, ethyl ester typically involves multi-step regioselective reactions. A common route begins with the methoxylation of 1,5-dihydroxynaphthalene, followed by Friedel-Crafts acylation to introduce the carboxylic acid moiety. Subsequent esterification with ethanol under acidic conditions yields the final product .
Key challenges include:
-
Regioselectivity: Ensuring precise substitution at the 4-, 5-, and 8-positions requires careful control of reaction conditions.
-
Protection-Deprotection: Transient protection of hydroxyl groups using silyl ethers prevents undesired side reactions during methoxylation .
Purification and Characterization
Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at:
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but exhibits good solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol . Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at –20°C.
Spectroscopic Profiles
-
UV-Vis: Absorption maxima at 280 nm (π→π* transition) and 320 nm (n→π* transition) .
-
IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O), and 3400 cm⁻¹ (O-H) .
Biological and Industrial Applications
Material Science Applications
The compound serves as a precursor for conducting polymers. Its rigid aromatic core enhances thermal stability in polyimide films, with decomposition temperatures exceeding 300°C .
Interaction Studies and Mechanistic Insights
Protein Binding
Molecular docking simulations reveal affinity for cytochrome P450 enzymes, particularly CYP3A4 (binding energy = –8.2 kcal/mol) . This interaction suggests potential drug-drug interaction risks when co-administered with CYP3A4 substrates.
Environmental Fate
Hydrolysis of the ethyl ester group in aqueous environments follows pseudo-first-order kinetics ( = 48 h at pH 7) . The resultant carboxylic acid derivative is susceptible to microbial degradation in soil.
Structural Analogs and Comparative Analysis
Table 2: Structurally Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume